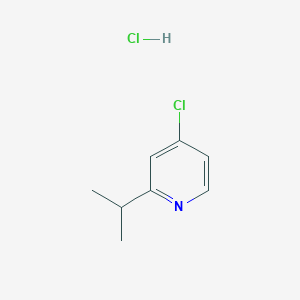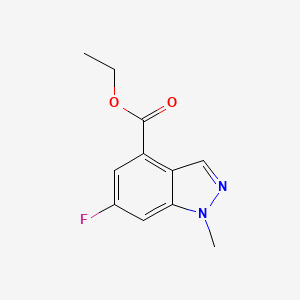
Ethyl 6-fluoro-1-methyl-1H-indazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-fluoro-1-methyl-1H-indazole-4-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-fluoro-1-methyl-1H-indazole-4-carboxylate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Esterification: The carboxylic acid group at the 4th position is esterified using ethanol in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with substituted groups.
科学的研究の応用
Ethyl 6-fluoro-1-methyl-1H-indazole-4-carboxylate has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of agrochemicals and materials science for creating new functional materials.
作用機序
The mechanism of action of Ethyl 6-fluoro-1-methyl-1H-indazole-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
類似化合物との比較
Ethyl 6-chloro-1-methyl-1H-indazole-4-carboxylate: Similar structure with a chlorine atom instead of fluorine.
Ethyl 6-bromo-1-methyl-1H-indazole-4-carboxylate: Similar structure with a bromine atom instead of fluorine.
Ethyl 6-methyl-1-methyl-1H-indazole-4-carboxylate: Similar structure with a methyl group instead of fluorine.
Uniqueness: Ethyl 6-fluoro-1-methyl-1H-indazole-4-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms often enhance the metabolic stability and lipophilicity of compounds, making them more effective in biological systems.
特性
分子式 |
C11H11FN2O2 |
|---|---|
分子量 |
222.22 g/mol |
IUPAC名 |
ethyl 6-fluoro-1-methylindazole-4-carboxylate |
InChI |
InChI=1S/C11H11FN2O2/c1-3-16-11(15)8-4-7(12)5-10-9(8)6-13-14(10)2/h4-6H,3H2,1-2H3 |
InChIキー |
LYXCWZWYEXTAEN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C2C=NN(C2=CC(=C1)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



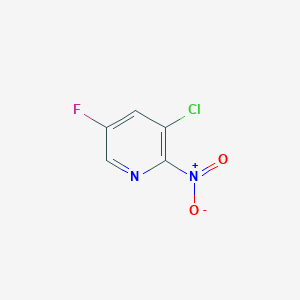

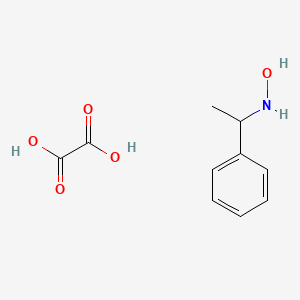
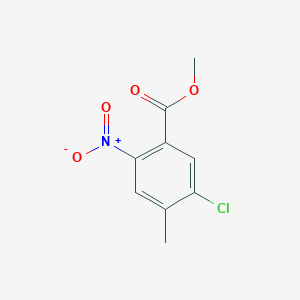
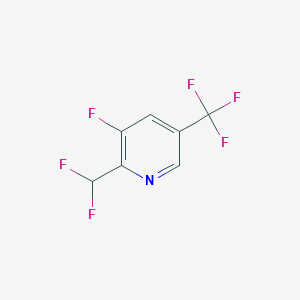
![6-Methylbenzo[b]thiophen-2-amine](/img/structure/B13650002.png)
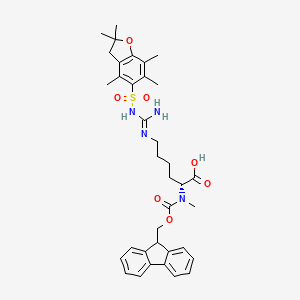
![[3-(Aminomethyl)phenoxy]acetic acid](/img/structure/B13650013.png)
![Methyl 2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B13650019.png)

